1-Acetylpiperidine-2-carboxylic acid
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Overview
Description
1-Acetylpiperidine-2-carboxylic acid is an organic compound with the chemical formula C8H13NO3. It is a colorless or yellowish crystalline powder that is stable at room temperature.
Mechanism of Action
Target of Action
The primary targets of 1-Acetylpiperidine-2-carboxylic acid are the ATP synthase subunits alpha, beta, and gamma in mitochondria . These subunits play a crucial role in the production of ATP, the primary energy currency of the cell.
Mode of Action
It is known to interact with the atp synthase subunits in mitochondria
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with ATP synthase subunits alpha, beta, and gamma in mitochondria
Molecular Mechanism
The molecular mechanism of action of 1-Acetylpiperidine-2-carboxylic acid is not well-defined. It is known to interact with ATP synthase subunits in mitochondria
Preparation Methods
The synthesis of 1-acetylpiperidine-2-carboxylic acid can be achieved through several methods. One common synthetic route involves the reaction of acetyl chloride with piperidine to generate N-acetyl-2-piperidinecarboxamide. This intermediate is then hydrolyzed to obtain this compound . Industrial production methods may vary, but they typically involve similar steps with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Acetylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
1-Acetylpiperidine-2-carboxylic acid has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is used in the production of various industrial chemicals and materials.
Comparison with Similar Compounds
1-Acetylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:
Piperidinecarboxylic acids: These compounds share a similar piperidine ring structure but differ in their functional groups and properties.
N-acylpiperidines: These compounds have an acyl group attached to the piperidine ring, similar to this compound, but may have different acyl groups and biological activities.
Tertiary carboxylic acid amides: These compounds have a tertiary amide functional group and can exhibit different chemical and biological properties. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties that distinguish it from other related compounds.
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it a valuable intermediate in organic synthesis and a subject of ongoing scientific research.
Properties
IUPAC Name |
1-acetylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-6(10)9-5-3-2-4-7(9)8(11)12/h7H,2-5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JACZWLDAHFCGCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35677-87-3 |
Source
|
Record name | 1-acetylpiperidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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